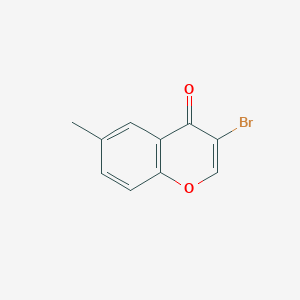

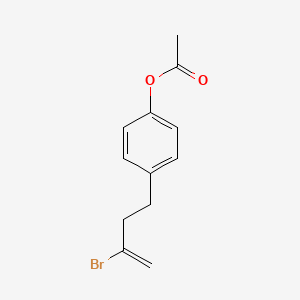

4-(4-乙酰氧基苯基)-2-溴-1-丁烯

描述

The compound "4-(4-Acetoxyphenyl)-2-bromo-1-butene" is a synthetic organic molecule that is not directly mentioned in the provided papers. However, related compounds and synthetic methods can be inferred from the synthesis of similar brominated and acetoxy-substituted aromatic compounds. For instance, the synthesis of acetylene-terminated monomers involving bromo-terminated compounds and subsequent reactions to introduce acetoxy groups suggests a potential pathway for synthesizing the compound . Additionally, the synthesis of various 4-phenylbutenone derivatives, including bromophenols, provides insight into the reactivity and potential applications of brominated aromatic compounds .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including bromination, esterification, and cross-coupling reactions. For example, the synthesis of acetylene-terminated monomers starts with a Williamson reaction followed by palladium-catalyzed cross-coupling and the removal of protecting groups . Similarly, the synthesis of 4-phenylbutenone derivatives involves reactions with AlCl3 and subsequent inhibitory activity assays . These methods could be adapted to synthesize "4-(4-Acetoxyphenyl)-2-bromo-1-butene" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, reveals the influence of substituents on the phenyl ring, such as the electron-withdrawing effect of the bromine atom and the electron-donating properties of methoxy and acetyl groups . These effects are crucial in determining the reactivity and physical properties of the molecule. The molecular structure of "4-(4-Acetoxyphenyl)-2-bromo-1-butene" would likely exhibit similar electronic effects, influencing its reactivity and interactions.

Chemical Reactions Analysis

The chemical reactivity of brominated aromatic compounds is highlighted in the synthesis of various derivatives. For instance, the regioselective bromination of 4-methoxyphenylacetic acid indicates the reactivity of the bromine atom in electrophilic aromatic substitution reactions . The synthesized 4-phenylbutenone derivatives show inhibitory activity against enzymes, suggesting that "4-(4-Acetoxyphenyl)-2-bromo-1-butene" could also participate in biochemical interactions or serve as a pharmaceutical intermediate .

Physical and Chemical Properties Analysis

The physical properties of related compounds, such as melting points, are reported to be significant for their applications. For example, the low melting point of a synthesized alkynyl tertiary alcohol makes it suitable for catalyzed cure studies . The chemical properties, such as the acidity or basicity of the compounds, are influenced by the presence of electron-withdrawing or electron-donating substituents, as seen in the case of 2-(3-Bromo-4-methoxyphenyl)acetic acid . These properties would be important to consider when analyzing "4-(4-Acetoxyphenyl)-2-bromo-1-butene".

科学研究应用

关键中间体的合成

类似于“4-(4-乙酰氧基苯基)-2-溴-1-丁烯”的化合物通常是合成更复杂分子的关键中间体。例如,对于2-氟-4-溴联苯的实用合成,这种分子在复杂性和用途上类似,突显了开发用于制药制造中间体的高效合成途径的重要性,例如非甾体抗炎镇痛物质氟比洛芬(Qiu, Gu, Zhang, & Xu, 2009)。

环境和材料科学

类似于“4-(4-乙酰氧基苯基)-2-溴-1-丁烯”中溴成分的溴化化合物被广泛研究,用于阻燃剂的应用以及它们在环境中的存在。一篇关于新型溴化阻燃剂的综述讨论了它们日益增加的应用、环境命运、毒性以及对它们的存在和影响进行研究的必要性(Zuiderveen, Slootweg, & de Boer, 2020)。

催化和有机合成

金属阳离子交换的粘土,例如,已被用作各种有机合成反应的催化剂,表明类似于“4-(4-乙酰氧基苯基)-2-溴-1-丁烯”这类化合物可能参与或通过催化过程合成。这些研究为有机化学中催化的多样应用提供了见解(Tateiwa & Uemura, 1997)。

化学工程的进展

对化学过程的优化研究,例如通过乙烯二聚化生产丁烯-1,展示了在化学制造中提高效率和选择性的持续需求。这与对类似于“4-(4-乙酰氧基苯基)-2-溴-1-丁烯”在工业应用中潜在作用的兴趣一致(Alenezi, Manan, & Zaidel, 2019)。

安全和危害

未来方向

属性

IUPAC Name |

[4-(3-bromobut-3-enyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO2/c1-9(13)3-4-11-5-7-12(8-6-11)15-10(2)14/h5-8H,1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMUHGDLYNSVFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)CCC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641204 | |

| Record name | 4-(3-Bromobut-3-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Acetoxyphenyl)-2-bromo-1-butene | |

CAS RN |

890097-88-8 | |

| Record name | Phenol, 4-(3-bromo-3-buten-1-yl)-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890097-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Bromobut-3-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide](/img/structure/B1290878.png)

![[4-(Benzyloxy)phenoxy]acetonitrile](/img/structure/B1290884.png)